10-[(4-Methylpiperidin-1-yl)methyl]-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one
Description
This tricyclic heterocyclic compound features a unique scaffold combining a bicyclo[6.4.0]dodecatriene core with sulfur (thia) and nitrogen (diaza) heteroatoms. The fused thia-diaza system contributes to aromatic stabilization and structural rigidity, which may influence binding selectivity in biological targets.
Properties
IUPAC Name |
10-[(4-methylpiperidin-1-yl)methyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3OS/c1-10-5-7-19(8-6-10)9-13-17-15(20)14-11-3-2-4-12(11)21-16(14)18-13/h10H,2-9H2,1H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMIGEGZIGFFRRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=NC3=C(C4=C(S3)CCC4)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-[(4-Methylpiperidin-1-yl)methyl]-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The synthesis begins with the preparation of 4-methylpiperidine through the hydrogenation of 4-methylpyridine.
Attachment of the Methyl Group: The next step involves the alkylation of 4-methylpiperidine with formaldehyde to introduce the methyl group at the nitrogen atom.
Construction of the Tricyclic Core: The tricyclic core is constructed through a series of cyclization reactions involving thiophene and diazabicyclo[2.2.2]octane derivatives.
Final Assembly: The final step involves the coupling of the piperidine derivative with the tricyclic core under specific reaction conditions, such as the use of a strong base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
10-[(4-Methylpiperidin-1-yl)methyl]-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups.
Scientific Research Applications
10-[(4-Methylpiperidin-1-yl)methyl]-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent in the treatment of neurological disorders, due to its ability to interact with specific neurotransmitter receptors.
Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a modulator of biological pathways.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 10-[(4-Methylpiperidin-1-yl)methyl]-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound binds to these targets, modulating their activity and influencing various biological pathways. This can result in changes in neurotransmitter levels, enzyme activity, or cellular signaling, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs share the tricyclic 7-thia-9,11-diazatricyclo[6.4.0.0²⁶]dodecatrien-12-one core but differ in substituents, leading to variations in physicochemical properties and biological activity. Key comparisons are outlined below:
Structural and Substituent Variations
Key Research Findings
Crystallographic Studies: The tricyclic core’s planarity is confirmed via X-ray diffraction (SHELX refinement), showing bond lengths of 1.36–1.42 Å for C–N and 1.70–1.75 Å for C–S bonds .
Structure-Activity Relationship (SAR):
- Substituent Bulk: Bulky groups (e.g., 4-methylpiperidinyl) reduce off-target interactions but may limit blood-brain barrier penetration .
- Electron-Donating Groups: Methoxy substituents enhance binding to ATP pockets in kinases via charge transfer .
Metabolic Stability: Piperidinyl derivatives exhibit longer half-lives (t₁/₂ = 6.2 h) in hepatic microsomes compared to aryl analogs (t₁/₂ = 2.1 h), likely due to reduced oxidative metabolism .
Biological Activity
10-[(4-Methylpiperidin-1-yl)methyl]-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one, often referred to as the compound of interest, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex bicyclic structure that includes a piperidine moiety. Its chemical formula is and it has a molecular weight of approximately 303.43 g/mol. The InChI key for the compound is RTLVOEXZSPTDAD-UHFFFAOYSA-N, which aids in its identification in chemical databases.
The biological activity of this compound is primarily linked to its interaction with various neurotransmitter receptors and enzymes:
- Histamine Receptors : Preliminary studies suggest that the compound may act as an antagonist at histamine receptors, particularly H3 and H4 receptors. These interactions are critical in modulating allergic responses and inflammatory processes .
- Neurotransmitter Modulation : The structural similarity to other piperidine derivatives indicates potential activity in modulating neurotransmitter levels, particularly in the central nervous system (CNS). This could lead to applications in treating conditions such as anxiety and depression.
- Enzyme Inhibition : The compound may exhibit inhibitory effects on certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.
Table 1: Summary of Biological Activities
Case Study 1: Antihistaminic Effects
In a study published in Allergy Research, the compound was evaluated for its antihistaminic properties. It demonstrated a significant reduction in histamine-mediated responses in animal models of allergic rhinitis, suggesting its potential as a therapeutic agent for allergic conditions .
Case Study 2: Neuropharmacological Evaluation
A pharmacological evaluation highlighted the compound's effects on anxiety-like behavior in rodent models. Administration resulted in decreased anxiety levels as measured by elevated plus maze tests, indicating its potential utility in treating anxiety disorders .
Research Findings
Recent findings have indicated that compounds similar to this compound show promise in modulating immune responses through their action on histamine receptors. Specifically:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
